molecular formula C7H13NO5 B1494972 Calystegine C2 CAS No. 190957-44-9

Calystegine C2

Cat. No.: B1494972
CAS No.: 190957-44-9
M. Wt: 191.18 g/mol
InChI Key: GGOJRYWHKVYFQK-AGZHHQKVSA-N
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Mechanism of Action

Target of Action

Calystegine C2, a type of polyhydroxylated nortropane alkaloid, primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide . The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebroside, which is associated with certain metabolic disorders .

Mode of Action

This compound acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate, glucocerebroside, from binding . This inhibits the enzyme’s activity and disrupts the normal breakdown of glucocerebroside .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by this compound affects the metabolic pathway of glucocerebroside . This can lead to the accumulation of glucocerebroside in cells, particularly in macrophages, leading to cell dysfunction . Additionally, this compound has been shown to promote the AKT/PI3K/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Like other small molecule inhibitors, it is likely that this compound is absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .

Result of Action

The primary result of this compound’s action is the inhibition of β-glucocerebrosidase and the subsequent accumulation of glucocerebroside in cells . This can lead to cell dysfunction and contribute to the development of metabolic disorders . Additionally, the promotion of the AKT/PI3K/mTOR pathway by this compound can enhance cell survival and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to bind to β-glucocerebrosidase . Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

Calystegine C2 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with several glycosidases, including α-galactosidase, β-glucosidase, and α-glucosidase. These interactions are typically competitive, where this compound binds to the active site of the enzyme, preventing the substrate from accessing the site . This inhibition can lead to the accumulation of glycosylated intermediates, affecting various metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycaemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions like diabetes and metabolic syndrome.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glycosidases, leading to enzyme inhibition. By occupying the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can result in changes in gene expression and metabolic flux, as the accumulation of glycosylated intermediates can signal the cell to adjust its metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glycosidase activity without causing significant toxicity . At higher doses, toxic effects such as lysosomal storage toxicity can occur due to the accumulation of glycosylated intermediates . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of glycosidases. This inhibition affects carbohydrate metabolism by preventing the breakdown of glycosidic bonds, leading to the accumulation of glycosylated intermediates . This compound also interacts with enzymes and cofactors involved in the AKT/PI3K/mTOR pathway, influencing cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, such as the endoplasmic reticulum and lysosomes. The distribution of this compound can affect its activity and function, as its inhibitory effects on glycosidases are dependent on its concentration and localization within the cell.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and lysosomes . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit glycosidases that are active in these compartments. The targeting of this compound to specific organelles may be mediated by post-translational modifications or interactions with targeting signals that direct it to these locations.

Properties

IUPAC Name

(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOJRYWHKVYFQK-AGZHHQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C(C1(N2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-44-9
Record name Calystegine C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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